

Application Note: Detecting Adulteration in Rapeseed Oil Using Raman Spectroscopy

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Compound of Interest

Compound Name: *Rapeseed oil*

Cat. No.: *B1166066*

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Audience: Researchers, scientists, and quality control professionals.

Introduction **Rapeseed oil** is a widely consumed vegetable oil, valued for its nutritional profile and culinary properties. Economic incentives, however, can lead to adulteration with cheaper, lower-quality oils, posing risks to consumers and undermining product authenticity. Common adulterants include other vegetable oils like sunflower, soybean, and palm oil, or even recycled waste cooking oil. Traditional detection methods like gas chromatography are often time-consuming, require extensive sample preparation, and involve chemical reagents.[1][2] Raman spectroscopy, a non-destructive vibrational spectroscopy technique, has emerged as a rapid, reliable, and powerful alternative for screening and quantifying adulteration in edible oils.[3][4] This method requires minimal to no sample preparation and provides a unique molecular fingerprint of the oil, allowing for the detection of subtle changes caused by adulterants.[5][6]

This application note provides a detailed protocol for using Raman spectroscopy coupled with chemometric analysis to identify and quantify common adulterants in **rapeseed oil**.

Principle of Detection

Raman spectroscopy works by inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with an oil sample, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecules in the sample.

Edible oils are primarily composed of triacylglycerols, which are esters of glycerol and various fatty acids. Different oils have distinct profiles of saturated, monounsaturated, and polyunsaturated fatty acids. These differences in chemical structure, particularly in the C=C double bonds and C-H bonds, result in a unique Raman spectrum for each type of oil.[1] Key Raman peaks for edible oils are typically observed in the 800-1800 cm^{-1} and 2700-3100 cm^{-1} regions.[1] By analyzing the spectral differences between pure **rapeseed oil** and a suspect sample, the presence and concentration of an adulterant can be determined.

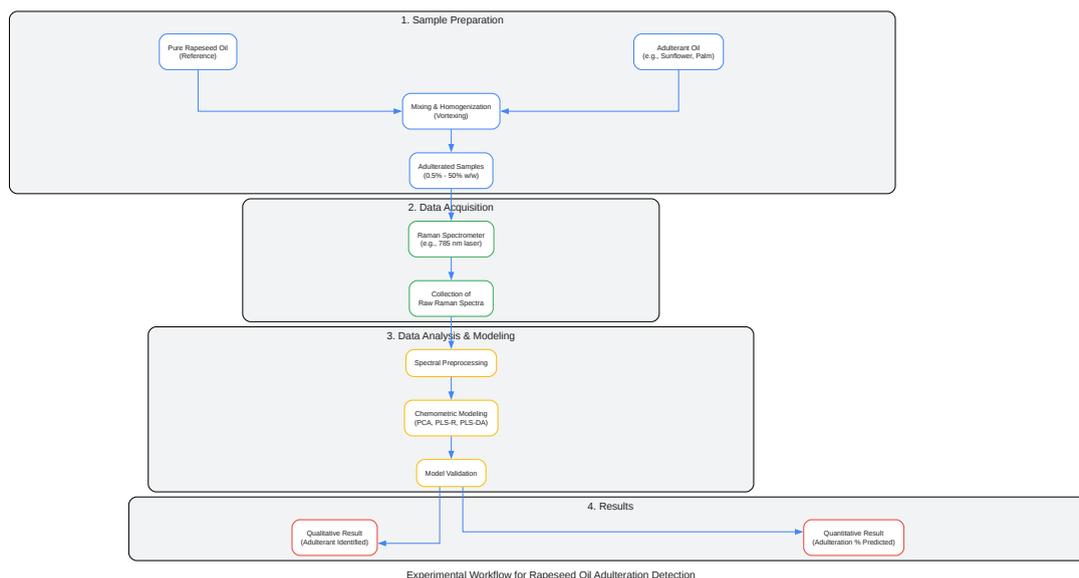
Quantitative Data Summary

Raman spectroscopy, when combined with multivariate chemometric models, provides robust quantitative analysis. The performance of these models is typically evaluated by the coefficient of determination (R^2) for calibration and prediction, the root mean square error (RMSE), and the limit of detection (LOD).

Rapeseed Oil Type	Adulterant	Chemometric Method	Performance Metric	Minimum Detection Level	Reference
Cold Pressed	Refined Sunflower Oil	PLS-R	$R^2 = 0.93$	15% (w/w)	[7]
Cold Pressed	Refined Rapeseed Oil	PLS-R	$R^2 = 0.95$	22% (w/w)	[7]
Not Specified	Palm Oil	Peak Disappearance	N/A	12.5% (v/v)	[8]
Not Specified	Waste Cooking Oil	PCA	N/A	10-20%	[9][10]

Experimental Workflow and Data Analysis

The overall process involves preparing samples, acquiring Raman spectra, preprocessing the data, and finally building chemometric models for qualitative and quantitative analysis.



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Caption: General workflow for detecting **rapeseed oil** adulteration.

Detailed Experimental Protocols

1. Sample Preparation

This protocol describes the preparation of calibration and validation samples.

- Materials:
 - Authentic pure **rapeseed oil** (e.g., cold-pressed).
 - Adulterant oils (e.g., refined sunflower oil, soybean oil, palm oil, waste cooking oil).
 - Glass vials (e.g., 10 mL).

- Calibrated pipette or analytical balance.
- Vortex mixer.
- Procedure:
 - Prepare a series of adulterated samples by mixing the pure **rapeseed oil** with a specific adulterant. Concentrations can be prepared on a weight/weight (w/w) or volume/volume (v/v) basis.
 - Create a concentration range that covers expected adulteration levels, for example, from 1% to 50% in increments of 2%, 5%, or 10%.^[5]
 - For each concentration, accurately transfer the required amount of **rapeseed oil** and adulterant into a glass vial.
 - Seal the vial and vortex for at least 1 minute to ensure a homogenous mixture.
 - Prepare separate sets of samples for calibration (to build the model) and validation (to test the model's performance).
 - Include pure **rapeseed oil** (0% adulterant) and pure adulterant (100%) as reference samples.

2. Raman Data Acquisition

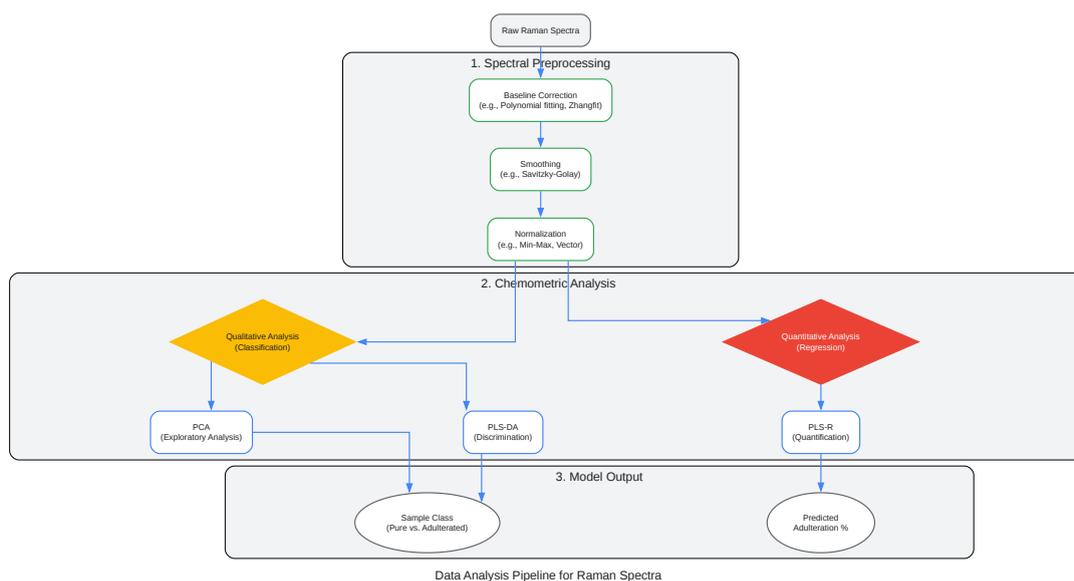
This protocol outlines the setup of a benchtop or portable Raman spectrometer for oil analysis.

- Instrumentation:
 - Raman Spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).
 - Microscope or probe for sample analysis.
 - Sample holder (e.g., aluminum well slide, cuvette holder).
 - Data acquisition software.
- Procedure:

- Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure laser stability.
- Transfer an aliquot of the oil sample (e.g., 1-2 mL) into a suitable container (e.g., quartz cuvette or directly onto a slide).
- Set the data acquisition parameters. Typical parameters for oil analysis are:
 - Laser Power: 50-300 mW (adjust to maximize signal without causing sample degradation).
 - Integration Time: 5-20 seconds.
 - Accumulations: 2-5 scans to improve the signal-to-noise ratio.
 - Spectral Range: 400 - 3200 cm^{-1} .
- Acquire a spectrum from the sample. It is recommended to collect spectra from at least three different spots per sample and average them to ensure representativeness.
- Save the spectral data for subsequent analysis.

3. Spectral Data Processing and Chemometric Analysis

Raw Raman spectra require preprocessing to remove noise and artifacts before chemometric modeling.



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Caption: Logical flow of data from raw spectra to final prediction.

- Software: Unscrambler, MATLAB with PLS_Toolbox, R, or Python with scikit-learn.
- Procedure:
 - Preprocessing:
 - Baseline Correction: Remove the fluorescence background from the spectra using methods like polynomial fitting or asymmetric least squares.
 - Smoothing: Reduce high-frequency noise using algorithms like the Savitzky-Golay filter.

[3]

- Normalization: Scale the spectra to a common range (e.g., 0 to 1) to correct for variations in signal intensity. This ensures that the analysis focuses on the shape of the spectra rather than the absolute intensity.
- Qualitative Analysis (Classification):
 - Principal Component Analysis (PCA): Use PCA as an exploratory tool to visualize the natural clustering of samples.[9][11] Pure and adulterated samples should form distinct groups in the PCA scores plot.
 - Partial Least Squares Discriminant Analysis (PLS-DA): Build a supervised classification model to distinguish between pure **rapeseed oil** and samples adulterated with a specific oil.
- Quantitative Analysis (Regression):
 - Partial Least Squares Regression (PLSR): Develop a regression model by correlating the preprocessed Raman spectra of the calibration samples with the known concentrations of the adulterant.[3]
 - The model can then be used to predict the percentage of adulterant in unknown samples.
- Model Validation:
 - Evaluate the performance of the PLSR model using an independent validation dataset. Key metrics include the coefficient of determination for prediction (R^2_p), Root Mean Square Error of Prediction (RMSEP), and the ratio of performance to deviation (RPD). High R^2_p and RPD values with a low RMSEP indicate a robust and accurate model.

Conclusion

Raman spectroscopy, combined with robust chemometric analysis, offers a rapid, non-destructive, and highly effective method for detecting and quantifying adulteration in **rapeseed oil**. [7] This technique requires minimal sample preparation, avoids the use of chemical solvents, and can be deployed using portable instruments for on-site screening. [5] The ability to

build specific models for different adulterants makes it a versatile tool for ensuring the quality, authenticity, and safety of edible oil products.

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- To cite this document: BenchChem. [Application Note: Detecting Adulteration in Rapeseed Oil Using Raman Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166066#raman-spectroscopy-for-detecting-adulteration-in-rapeseed-oil]

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